LOM612

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

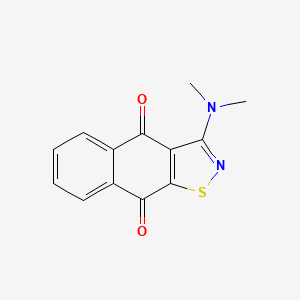

3-(dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-15(2)13-9-10(16)7-5-3-4-6-8(7)11(17)12(9)18-14-13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNFZYAIQJKFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NSC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LOM612: A Potent Small Molecule Inductor of FOXO Nuclear Relocation

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Forkhead box O (FOXO) family of transcription factors are critical regulators of cellular processes including apoptosis, cell-cycle arrest, and metabolism. Their activity is tightly controlled by their subcellular localization; nuclear FOXO proteins are active, while cytoplasmic FOXO is inactive. In many cancers, the PI3K/AKT signaling pathway is constitutively active, leading to the phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins, thereby promoting cell proliferation and survival. LOM612, a novel isothiazolonaphthoquinone-based small molecule, has been identified as a potent relocator of FOXO proteins to the nucleus, presenting a promising therapeutic strategy for cancers characterized by FOXO inactivation.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Core Mechanism of Action

This compound induces the rapid, dose-dependent nuclear translocation of endogenous FOXO1 and FOXO3a proteins.[1][2] This activity is specific to FOXO proteins, as this compound does not affect the subcellular localization of other proteins such as NFκB.[1][2][3] Importantly, the mechanism of this compound-induced nuclear import is not dependent on the inhibition of the primary nuclear export protein, CRM1.[1][2][3]

Once in the nucleus, the relocated FOXO proteins actively engage with their target genes. This leads to the upregulation of genes involved in cell cycle arrest and apoptosis, such as p27 and FasL.[1][4] Furthermore, nuclear FOXO1 has been shown to compete with the transcription factor TCF for binding to β-catenin.[3][5] This competition leads to the downregulation of Wnt/β-catenin signaling pathway target genes, including the proto-oncogenes c-Myc and cyclin D1, contributing to the anti-proliferative effects of this compound.[3][5][6]

Signaling Pathway of this compound Action

Caption: this compound induces FOXO nuclear translocation, leading to the activation of tumor suppressor genes and inhibition of pro-proliferative signaling.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cell-based assays. The following tables summarize the key findings.

| Assay | Cell Line | Parameter | Value | Reference |

| FOXO Nuclear Translocation | U2fox RELOC | EC50 | 1.5 µM | [4][6][7] |

| Cell Line | Description | Parameter | Value | Reference |

| HepG2 | Liver Carcinoma | IC50 | 0.64 µM | [1][4][6] |

| THLE2 | Normal Liver Epithelial | IC50 | 2.76 µM | [1][4][6] |

| MCF7 | Breast Adenocarcinoma | IC50 | High nanomolar to low micromolar range | [1] |

| A2058 | Melanoma | IC50 | High nanomolar to low micromolar range | [1] |

| SHSY5Y | Neuroblastoma | IC50 | High nanomolar to low micromolar range | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunofluorescence for FOXO Nuclear Translocation

This protocol details the visualization and quantification of FOXO nuclear translocation in response to this compound treatment.

Caption: Workflow for immunofluorescence analysis of FOXO nuclear translocation.

Detailed Steps:

-

Cell Culture: U2OS cells are cultured in appropriate media and seeded into 96-well black-wall, clear-bottom plates.[3]

-

Treatment: Cells are treated with a final concentration of 1.5 µM this compound for 30 minutes.[1]

-

Fixation and Permeabilization: Cells are fixed with 100% methanol for 5 minutes, then permeabilized and blocked for 1 hour.[1]

-

Antibody Staining: Cells are incubated with primary antibodies against FOXO1 (e.g., Cell Signaling Technology #2880) or FOXO3a (e.g., Cell Signaling Technology #2497S) overnight at 4°C.[1] Following washes, cells are incubated with a corresponding fluorescently-labeled secondary antibody.

-

Imaging: Images are acquired using a confocal microscope.

-

Data Analysis: The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of FOXO translocation. A threshold ratio greater than 1.8 can be used to define nuclear accumulation.[1]

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer and non-cancer cell lines.

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., HepG2, THLE2) at a density of 1 x 10^4 cells/well in 200 µL of culture medium in a 96-well plate and incubate for 24 hours.[4]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 50 µM to 0.39 µM) and incubate for 72 hours.[1][4]

-

MTT Addition: Prepare a 5 mg/mL MTT solution in PBS and dilute it to 0.5 mg/mL in phenol red-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.[4]

-

Incubation: Incubate the plates for 3 hours at 37°C.[4]

-

Solubilization: Remove the MTT solution and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The IC50 values are then calculated from the dose-response curves.

Nuclear Export Assay

This assay is used to confirm that this compound does not act as a general inhibitor of CRM1-mediated nuclear export.

Detailed Steps:

-

Cell Line: Use U2OS cells that stably express a nuclear export signal (NES) reporter, such as Rev-NES-EGFP.[1][3]

-

Treatment: Treat the cells with DMSO (negative control), Leptomycin B (LMB, a known CRM1 inhibitor, positive control), and this compound for 30 minutes.[1][3]

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with DAPI.[1][3]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. In cells treated with a CRM1 inhibitor like LMB, the EGFP signal will accumulate in the nucleus. No nuclear accumulation of EGFP is expected in this compound-treated cells, indicating that this compound does not inhibit CRM1-mediated export.[1]

Conclusion

This compound is a valuable research tool for studying FOXO biology and a promising lead compound for the development of therapeutics targeting cancers with aberrant PI3K/AKT signaling. Its specific mechanism of inducing FOXO nuclear translocation, coupled with its demonstrated anti-proliferative effects, provides a strong rationale for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring the potential of this compound.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

LOM612: A Potent Inducer of FOXO1 and FOXO3a Nuclear Translocation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule LOM612 and its effects on the nuclear translocation of the transcription factors FOXO1 and FOXO3a. This compound, an isothiazolonaphthoquinone, has been identified as a potent relocator of FOXO proteins from the cytoplasm to the nucleus, a process with significant implications for cancer therapy and age-related diseases.[1] This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on FOXO translocation and its cytotoxic activity in various human cancer cell lines.

Table 1: this compound Efficacy in FOXO Translocation

| Parameter | Cell Line | Value | Reference |

| EC50 for FOXO Nuclear Translocation | U2OS (osteosarcoma) | 1.5 µM | [1][2][3] |

Table 2: this compound Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| MCF7 | Breast Cancer | High nanomolar range | 72 hours | [1] |

| A2058 | Lung Cancer | Low micromolar range | 72 hours | [1] |

| SH-SY5Y | Glioblastoma | Low micromolar range | 72 hours | [1] |

| HepG2 | Liver Cancer | 0.64 µM | Not Specified | [2] |

| THLE2 | Non-cancerous Liver Cells | 2.76 µM | Not Specified | [2] |

Mechanism of Action

This compound induces the nuclear translocation of a FOXO3a reporter protein, as well as endogenous FOXO3a and FOXO1, in a dose-dependent manner in U2OS cells.[1] This activity is specific, as this compound does not affect the subcellular localization of other proteins like NF-κB or inhibit CRM1-mediated nuclear export.[1]

Once in the nucleus, activated FOXO proteins can regulate the transcription of genes involved in apoptosis and cell cycle arrest.[1] For instance, treatment with 5µM of this compound for 6 hours in U2OS cells leads to the increased expression of the FOXO target genes p27 and FasL.[1][2]

In breast cancer cells, this compound-induced nuclear accumulation of FOXO1 has been shown to suppress cell migration and enhance apoptosis.[4][5] Mechanistically, nuclear FOXO1 competes with TCF (T-cell factor) for binding to β-catenin, leading to the downregulation of c-Myc and cyclin D1, key proteins in cell proliferation.[4][5][6] This suggests an indirect inhibition of the Wnt/β-catenin signaling pathway.[4][5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its activity.

Caption: Proposed signaling pathway of this compound-induced FOXO translocation and downstream effects.

Caption: General experimental workflow for characterizing the effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

FOXO Translocation Assay (Immunofluorescence)

-

Cell Seeding: Seed U2OS cells in 96-well black-wall, clear-bottom plates at an appropriate density to reach 50-70% confluency on the day of the experiment and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody specific for FOXO1 or FOXO3a (e.g., rabbit anti-FOXO1, rabbit anti-FOXO3a) diluted in 1% BSA in PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the FOXO signal in individual cells. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Cell Treatment and RNA Extraction:

-

Seed U2OS cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with 5 µM this compound or DMSO for 6 hours.

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR:

-

Perform real-time PCR using a SYBR Green-based master mix and specific primers for the target genes (p27, FasL) and a housekeeping gene (e.g., GAPDH) for normalization.

-

A typical reaction setup includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Use a standard thermal cycling program: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF7, A2058, SH-SY5Y) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Dilute the MTT solution to 0.5 mg/mL in serum-free medium.

-

Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

-

Incubate the plates for 3 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[2]

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

LOM612: A Potent Activator of FOXO Target Genes for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Forkhead box O (FOXO) transcription factors are critical regulators of cellular processes including apoptosis, cell-cycle arrest, and metabolism. Their inactivation is a hallmark of various cancers and is associated with aging-related diseases. Consequently, the pharmacological activation of FOXO proteins represents a promising therapeutic strategy. This technical guide details the mechanism of action of LOM612, a novel small molecule activator of FOXO nuclear translocation, and its role in the activation of FOXO target genes. We provide a comprehensive overview of its effects on signaling pathways, quantitative data on its potency and efficacy, and detailed experimental protocols for its characterization.

Introduction

The FOXO family of transcription factors (FOXO1, FOXO3a, FOXO4, and FOXO6) acts as a crucial node in signaling pathways downstream of insulin and growth factors. Their activity is primarily regulated by post-translational modifications, most notably phosphorylation by the serine/threonine kinase AKT. Phosphorylation of FOXO proteins leads to their export from the nucleus to the cytoplasm, thereby inhibiting their transcriptional activity. In many human tumors, the PI3K/AKT pathway is constitutively active, leading to the cytoplasmic sequestration and inactivation of FOXO tumor suppressors.

This compound, an isothiazolonaphthoquinone, has been identified as a potent relocator of FOXO proteins to the nucleus, independent of the CRM-1-mediated nuclear export machinery.[1] By inducing the nuclear accumulation of FOXO1 and FOXO3a, this compound activates the transcription of FOXO target genes, leading to anti-proliferative effects in cancer cells.[1][2] This document serves as a technical resource for researchers and drug developers interested in the therapeutic potential of this compound and other FOXO activators.

Mechanism of Action of this compound

This compound's primary mechanism of action is the induction of nuclear translocation of FOXO proteins.[1][2] This effect is dose-dependent and has been observed for both endogenous FOXO1 and FOXO3a.[3] Importantly, the activity of this compound is specific to FOXO, as it does not affect the nuclear export of other proteins such as NF-κB.[1]

The this compound-FOXO Signaling Pathway

Under normal growth conditions, the PI3K/AKT signaling pathway is active, leading to the phosphorylation of FOXO proteins and their subsequent export from the nucleus. This compound counteracts this process by promoting the nuclear import of FOXO. While the direct molecular target of this compound is yet to be fully elucidated, its action results in the de-repression of FOXO-mediated transcription.

In the nucleus, activated FOXO1 can compete with T-cell factor (TCF) for binding to β-catenin, a key component of the Wnt signaling pathway.[3][4][5] This competition leads to the downregulation of Wnt target genes such as c-Myc and cyclin D1, which are critical for cell proliferation.[2][4][5]

Caption: this compound induces FOXO nuclear translocation, activating target genes.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in FOXO Nuclear Translocation

| Cell Line | Assay | EC50 (µM) | Reference |

| U2fox RELOC | FOXO Translocation | 1.5 | [1] |

Table 2: Cytotoxicity of this compound in Cancer and Non-Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.64 | [1] |

| THLE2 | Normal Liver Epithelial | 2.76 | [1] |

| MCF7 | Breast Cancer | ~1 | |

| A2058 | Lung Cancer | ~2 | |

| SHSY5Y | Glioblastoma | ~2.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

FOXO Nuclear Translocation Assay

This protocol is designed to quantify the effect of this compound on the subcellular localization of FOXO proteins using high-content imaging.

Materials:

-

U2OS cells stably expressing a FOXO-GFP fusion protein (e.g., U2foxRELOC cells)[6]

-

Black-wall, clear-bottom 96-well microplates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)[6][7]

-

Nuclear stain (e.g., DAPI)

-

Phosphate-buffered saline (PBS)

-

High-content imaging system

Procedure:

-

Seed U2foxRELOC cells into 96-well plates at a density of 20,000 cells/well and incubate for 12 hours.[6]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat cells with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[6][7]

-

Fix the cells with the chosen fixation solution for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with DAPI for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.

Caption: Workflow for FOXO nuclear translocation assay.

Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Genes

This protocol details the measurement of changes in the expression of FOXO target genes, such as p27 and FasL, following this compound treatment.

Materials:

-

U2OS cells

-

This compound

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (p27, FasL) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Seed U2OS cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 5 µM) or vehicle control for 6 hours.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Caption: Workflow for qRT-PCR analysis of FOXO target genes.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on different cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF7) and non-cancer cell lines (e.g., THLE2)

-

96-well plates

-

This compound

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate overnight.

-

Treat cells with a range of this compound concentrations for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting diseases characterized by FOXO inactivation. Its ability to specifically induce the nuclear translocation of FOXO1 and FOXO3a and activate downstream target genes provides a clear mechanism for its anti-proliferative effects. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the discovery of novel FOXO activators. Further studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy and safety in preclinical in vivo models. The synergistic effects observed when combining this compound with other agents, such as the exportin 1 inhibitor selinexor, also warrant further investigation as a potential combination therapy strategy in cancer.[4][5]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Characterization of LOM612: A Novel Activator of FOXO Nuclear Translocation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LOM612 is a novel, isothiazolonaphthoquinone-based small molecule identified as a potent activator of Forkhead box O (FOXO) protein nuclear translocation.[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. The data presented herein is collated from peer-reviewed scientific literature, offering a technical guide for researchers in oncology and cellular biology. All quantitative data is summarized in tabular format, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity.

Introduction

The FOXO family of transcription factors (FOXO1, FOXO3, FOXO4, and FOXO6) are critical regulators of numerous cellular processes, including metabolism, differentiation, proliferation, longevity, and apoptosis.[1] Their function as tumor suppressors is often inactivated in human cancers through post-translational modifications that lead to their exclusion from the nucleus.[1][3] The PI3K/AKT signaling pathway, frequently hyperactivated in cancer, is a primary regulator of FOXO subcellular localization.[1] Phosphorylation of FOXO proteins by AKT leads to their export from the nucleus, thereby abolishing their transcriptional activity.[1] Consequently, the pharmacological reactivation of FOXO proteins by promoting their nuclear localization is a promising therapeutic strategy for cancer and potentially age-related diseases.[1]

This compound was discovered through an image-based high-content screening assay designed to identify small molecules capable of inducing the nuclear translocation of FOXO proteins.[1] This document details the scientific investigation into this compound, from its initial identification to its effects on cancer cell lines.

Discovery of this compound

This compound was identified from a chemical library screen for compounds that could induce the nuclear translocation of a FOXO3a reporter protein.[1] As a newly synthesized isothiazolonaphthoquinone, its discovery represents a novel chemical scaffold for the modulation of FOXO activity.[1]

Mechanism of Action

This compound acts as a potent FOXO relocator, inducing the nuclear translocation of endogenous FOXO3a and FOXO1 in a dose-dependent manner.[1][2][4] This activity is specific and does not affect the subcellular localization of other proteins such as NF-κB, nor does it inhibit the general CRM1-mediated nuclear export machinery.[1][2]

Upon nuclear entry, FOXO1 competes with T-cell factor (TCF) for binding to β-catenin.[3][5] This interaction disrupts the Wnt/β-catenin signaling pathway, leading to the reduced expression of downstream targets such as c-Myc and cyclin D1.[3][4][5] The downregulation of these key oncogenic proteins results in the anti-proliferative effects and induction of apoptosis observed in cancer cells treated with this compound.[3][5] Furthermore, nuclear FOXO proteins can activate the transcription of target genes involved in tumor suppression, such as p27 and FasL.[1][6]

Signaling Pathway

The primary signaling pathway influenced by this compound is the PI3K/AKT/FOXO pathway. In many cancer cells, this pathway is constitutively active, leading to the phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins. This compound counteracts this by promoting the nuclear import of FOXO.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: Potency of this compound in FOXO Nuclear Translocation

| Cell Line | Assay | EC50 (µM) | Reference |

| U2fox RELOC | FOXO Relocation | 1.5 | [6] |

Table 2: Cytotoxicity of this compound in Human Cancer and Non-Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.64 | 72 | [6] |

| MCF7 | Breast Adenocarcinoma | High nM - Low µM | 72 | [1] |

| A2058 | Melanoma | High nM - Low µM | 72 | [1] |

| SH-SY5Y | Neuroblastoma | High nM - Low µM | 72 | [1] |

| THLE-2 | Normal Liver Epithelial | 2.76 | 72 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Immunofluorescence for FOXO Translocation

-

Cell Culture: U2OS cells are cultured and seeded in 96-well plates.

-

Treatment: Cells are exposed to this compound (e.g., 1.5 µM) for 30 minutes.

-

Fixation and Permeabilization: Cells are fixed with 100% methanol for 5 minutes, then permeabilized and blocked for 1 hour with 1% BSA / 10% normal goat serum / 0.3M glycine in 0.1% PBSTween.

-

Staining: Cells are incubated with primary antibodies against FOXO3a or FOXO1 overnight at 4°C, followed by a fluorescently labeled secondary antibody for 1 hour. DAPI is used for nuclear counterstaining.

-

Imaging: Images are acquired using a confocal microscope.[1]

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., MCF7, A2058, SH-SY5Y, HepG2) are seeded at 1 x 104 cells/well in 200 µL of culture medium in 96-well plates and incubated overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., from 50 µM to 0.39 µM) for 72 hours.

-

MTT Addition: The culture medium is replaced with 100 µL of MTT solution (0.5 mg/mL) and incubated for 3 hours at 37°C.

-

Solubilization: The supernatant is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm.[6]

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment: U2OS cells are treated with DMSO or this compound (e.g., 5 µM) for 6 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized using standard protocols.

-

PCR Amplification: qRT-PCR is performed to measure the expression levels of FOXO target genes (e.g., p27, FasL) relative to a housekeeping gene (e.g., GAPDH).[1]

Experimental and Logical Workflows

The following diagram illustrates the experimental workflow for the identification and characterization of this compound.

Conclusion and Future Directions

This compound is a promising novel small molecule that potently and specifically activates the nuclear translocation of FOXO proteins. Its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines, particularly those with a hyperactive PI3K/AKT pathway, highlights its therapeutic potential. The elucidated mechanism of action, involving the disruption of the Wnt/β-catenin signaling pathway, provides a solid foundation for its further development.

Future research should focus on lead optimization to improve the potency and pharmacokinetic properties of this compound derivatives. A broader screening against a panel of protein kinases is warranted to fully characterize its selectivity.[1] Additionally, comprehensive in vivo studies are necessary to evaluate its efficacy and safety profile in various cancer models. The synergistic effects observed when combined with other anticancer agents, such as the exportin 1 inhibitor selinexor, suggest that combination therapies could be a particularly effective strategy.[5] The development of this compound and its analogues could provide a new therapeutic avenue for treating cancers with inactivated FOXO tumor suppressors.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preliminary Biological Activity of LOM612

For Researchers, Scientists, and Drug Development Professionals

Introduction

LOM612 is a novel, potent small molecule identified as a specific relocator of Forkhead box O (FOXO) transcription factors.[1][2][3] Classified as an isothiazolonaphthoquinone, this compound induces the nuclear translocation of key tumor suppressor proteins FOXO1 and FOXO3a.[1][2] FOXO proteins are critical regulators of numerous cellular processes, including apoptosis, cell cycle arrest, metabolism, and longevity.[2] Their activity is often suppressed in human cancers through pathways that promote their exclusion from the nucleus.[2][4]

The pharmacological activation of FOXO proteins is therefore considered an attractive therapeutic strategy for cancer and potentially age-related diseases.[2] this compound represents a significant tool in this pursuit, demonstrating potent anti-proliferative and pro-apoptotic effects in various cancer cell lines by restoring the nuclear function of FOXO proteins.[1][4][5] This document provides a detailed overview of the preliminary studies on this compound's biological activity, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

This compound's primary mechanism is the potentiation of FOXO protein nuclear localization. In many cancer cells, the PI3K/AKT signaling pathway is constitutively active. This pathway leads to the phosphorylation of FOXO proteins by the serine/threonine kinase AKT, causing them to be exported from the nucleus to the cytoplasm, thereby abolishing their transcriptional activity.[2]

This compound effectively counteracts this process, inducing the relocation of FOXO1 and FOXO3a into the nucleus in a dose-dependent manner.[1][2] This action is specific and does not appear to inhibit the general nuclear export machinery, such as CRM1, or affect the localization of other transcription factors like NF-κB.[2][3]

Once in the nucleus, this compound-activated FOXO1 interferes with the Wnt/β-catenin signaling pathway. It competes with T-cell factor (TCF) transcription factors for binding to β-catenin, a key coactivator in the Wnt pathway.[4][5][6] This disruption leads to the downregulation of critical oncogenes like c-Myc and cyclin D1, which are transcriptional targets of the TCF/β-catenin complex.[1][4][5] Concurrently, nuclear FOXO proteins activate the transcription of their own target genes, such as the cyclin-dependent kinase inhibitor p27 and the pro-apoptotic factor FasL, promoting cell cycle arrest and apoptosis.[2][3]

Caption: this compound mechanism of action.

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified through various in vitro assays, demonstrating its potency in relocating FOXO and its efficacy in inhibiting cancer cell growth.

In Vitro Cytotoxicity

This compound exhibits potent anti-proliferative effects across multiple human cancer cell lines. Notably, it shows a degree of selectivity, being more cytotoxic to the HepG2 liver cancer cell line than to the non-cancerous THLE2 liver epithelial cell line.[3]

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC50 (μM) | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 0.64 | [3] |

| MCF7 | Breast Adenocarcinoma | High nM to low μM range | [2] |

| A2058 | Melanoma | High nM to low μM range | [2] |

| SHSY5Y | Neuroblastoma | High nM to low μM range | [2] |

| THLE2 | SV40-immortalized Liver Epithelial | 2.76 |[3] |

FOXO Relocation Potency

The primary activity of this compound is the induction of FOXO nuclear translocation. This was quantified using a high-content screening assay in a specialized cell line.

Table 2: Potency of this compound in Inducing FOXO Nuclear Relocation

| Assay | Cell Line | Parameter | Value (μM) | Reference |

|---|

| FOXO Relocation Assay | U2fox RELOC | EC50 | 1.5 |[3][7] |

Key Experimental Protocols

The following protocols are summaries of the methodologies used to characterize the biological activity of this compound.

FOXO Nuclear Translocation Immunoassay

This assay visually confirms and quantifies the movement of endogenous FOXO proteins into the nucleus upon treatment with this compound.

-

Cell Seeding: U2OS cells are seeded at an appropriate density in 96-well black-wall, clear-bottom plates and allowed to adhere overnight.[4]

-

Compound Treatment: Cells are treated with this compound (e.g., 1.5 μM) or a vehicle control (DMSO) for a short duration, typically 30 minutes.[2]

-

Fixation and Permeabilization: Cells are fixed with 100% methanol for 5 minutes. Following fixation, they are permeabilized and blocked for 1 hour using a buffer containing 1% BSA, 10% normal goat serum, and 0.3M glycine in 0.1% PBST.[2]

-

Immunostaining: Cells are incubated with primary antibodies specific to FOXO1 or FOXO3a.

-

Imaging: The subcellular localization of the stained FOXO proteins is visualized and captured using a confocal imaging system.[4]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded at 1 x 10⁴ cells/well in 96-well plates and incubated for 24 hours.[3]

-

Compound Treatment: The culture medium is replaced with fresh medium containing two-fold serial dilutions of this compound (e.g., from 0.39 μM to 50 μM) and incubated for 72 hours.[2][3]

-

MTT Incubation: 100 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye solution is added to each well, and plates are incubated for 3 hours at 37°C.[3]

-

Solubilization and Measurement: The supernatant is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm.[3]

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to measure changes in the expression of FOXO target genes following this compound treatment.

-

Cell Treatment: U2OS cells are treated with this compound (e.g., 5 μM) or DMSO for 6 hours.[2]

-

RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The expression levels of FOXO target genes (e.g., p27, FasL) are quantified using SYBR Green-based real-time PCR. Gene expression is normalized to a housekeeping gene, such as GAPDH.[2]

-

Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.

Caption: General workflow for this compound in vitro testing.

Conclusion

Preliminary studies robustly establish this compound as a potent activator of FOXO transcription factors. By inducing the nuclear translocation of FOXO1 and FOXO3a, this compound effectively restores their tumor-suppressive functions. This leads to the inhibition of pro-proliferative signaling pathways like Wnt/β-catenin and the activation of genes that control the cell cycle and apoptosis. The quantitative data from in vitro studies underscore its potential as an anti-cancer agent. Further preclinical and in vivo investigations, such as the observed tumor growth suppression in xenograft models, are crucial next steps in evaluating the full therapeutic promise of this compound.[4][5]

References

- 1. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

LOM612: A Novel FOXO Activator with Therapeutic Potential in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LOM612 is a novel small molecule activator of the Forkhead box O (FOXO) family of transcription factors, demonstrating significant promise in preclinical cancer research. By inducing the nuclear translocation of FOXO proteins, particularly FOXO1 and FOXO3a, this compound triggers a cascade of anti-tumorigenic events, including cell cycle arrest, apoptosis, and inhibition of cell migration. This technical guide provides an in-depth overview of this compound, consolidating the current understanding of its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the full therapeutic potential of this compound in oncology.

Introduction

Forkhead box O (FOXO) transcription factors are critical tumor suppressors that are frequently inactivated in human cancers. Their cytoplasmic sequestration, often driven by pro-survival signaling pathways such as PI3K/AKT, prevents them from executing their transcriptional program in the nucleus, which includes the regulation of genes involved in cell cycle control, apoptosis, and stress resistance. The pharmacological reactivation of FOXO proteins, therefore, represents a compelling therapeutic strategy. This compound has emerged as a potent and specific relocator of FOXO proteins, forcing their accumulation in the nucleus and subsequent activation of their tumor-suppressive functions.

Mechanism of Action: FOXO Relocation and Wnt/β-catenin Pathway Inhibition

This compound's primary mechanism of action is the induction of nuclear translocation of FOXO1 and FOXO3a.[1] This effect is dose-dependent and has been observed in various cancer cell lines.[1] Once in the nucleus, FOXO1 exerts its anti-cancer effects through multiple mechanisms, a key one being the inhibition of the Wnt/β-catenin signaling pathway.[2][3][4]

In the canonical Wnt pathway, β-catenin translocates to the nucleus and binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of proliferative and anti-apoptotic genes like c-Myc and Cyclin D1. This compound-mediated nuclear accumulation of FOXO1 disrupts this process. FOXO1 competes with TCF for binding to β-catenin, thereby inhibiting the formation of the β-catenin/TCF transcriptional complex.[2][3][4] This leads to the downregulation of Wnt target genes and a subsequent reduction in cancer cell proliferation and survival.

Caption: this compound promotes FOXO1 nuclear translocation, inhibiting Wnt/β-catenin signaling.

Preclinical Efficacy of this compound

In Vitro Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound in various cell lines are summarized in the table below.

| Cell Line | Cancer Type | Assay Type | Value (µM) | Reference |

| U2OS | Osteosarcoma | FOXO Translocation | 1.5 (EC50) | [4] |

| HepG2 | Liver Cancer | Cytotoxicity (MTT) | 0.64 | [4] |

| THLE-2 | Normal Liver | Cytotoxicity (MTT) | 2.76 | [4] |

| MCF-7 | Breast Cancer | Cell Viability | ~1-10 | [3] |

| A2058 | Melanoma | Cell Viability | ~1-10 | [3] |

| SH-SY5Y | Neuroblastoma | Cell Viability | ~1-10 | [3] |

| MDA-MB-175 | Breast Cancer | Cell Viability | Not specified | [2] |

Synergistic Effects with Selinexor

Selinexor is a selective inhibitor of nuclear export (SINE) that blocks the function of exportin 1 (XPO1), a protein responsible for the nuclear export of many tumor suppressor proteins, including FOXO1. The combination of this compound and selinexor has been shown to have a synergistic anti-cancer effect in breast cancer models.[2][3][4] this compound promotes the nuclear import of FOXO1, while selinexor prevents its export, leading to a significant accumulation of nuclear FOXO1 and enhanced downstream anti-tumor activity.

In Vivo Efficacy in Xenograft Models

In vivo studies using MCF-7 cell-derived xenografts in nude mice have demonstrated the anti-tumor efficacy of this compound.[3][4] Treatment with this compound suppressed tumor growth, which was associated with increased nuclear localization of FOXO1 and downregulation of c-Myc and Cyclin D1 in the tumor tissue.[3][4] The combination of this compound and selinexor resulted in even greater tumor growth inhibition compared to either agent alone.[4]

Experimental Protocols

FOXO Nuclear Translocation Assay

This protocol describes how to assess the ability of this compound to induce the nuclear translocation of FOXO proteins using immunofluorescence microscopy.

Caption: Workflow for assessing this compound-induced FOXO nuclear translocation.

Protocol:

-

Cell Seeding: Seed U2OS cells (or other suitable cell line) into 96-well imaging plates at a density that will result in a sub-confluent monolayer the following day.

-

Compound Treatment: Treat the cells with a dilution series of this compound (e.g., 0.1 to 30 µM) for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody specific for FOXO1 or FOXO3a overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the FOXO protein.

Cell Viability Assay (MTT)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of key proteins in the this compound-regulated signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against proteins of interest (e.g., FOXO1, p-FOXO1, β-catenin, c-Myc, Cyclin D1, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Wash three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell)

This protocol measures the effect of this compound on cancer cell migration.

Protocol:

-

Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.

-

Assay Setup:

-

Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend the starved cells in serum-free medium with or without this compound and add them to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).

-

Staining and Counting:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft study of this compound.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer this compound and/or selinexor via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. A vehicle control group should be included.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as a measure of toxicity.

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

This compound represents a promising new agent in cancer research with a well-defined mechanism of action centered on the nuclear relocation and activation of FOXO tumor suppressor proteins. Its ability to inhibit the pro-proliferative Wnt/β-catenin signaling pathway provides a strong rationale for its further development. The synergistic activity observed with the XPO1 inhibitor selinexor highlights the potential for combination therapies to achieve enhanced anti-tumor efficacy. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these preclinical findings into novel cancer treatments.

References

- 1. Interaction of FOXO with beta-catenin inhibits beta-catenin/T cell factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional interaction between beta-catenin and FOXO in oxidative stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Determining the Optimal Concentration of LOM612 for Cell Culture Applications

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOM612 is a novel small molecule that acts as a potent relocator of Forkhead box O (FOXO) transcription factors, specifically inducing the nuclear translocation of FOXO1 and FOXO3a.[1][2] This activity makes this compound a valuable tool for studying cellular processes regulated by FOXO proteins, including cell cycle arrest, apoptosis, and stress resistance.[1] Furthermore, this compound has demonstrated significant anti-proliferative effects in various human cancer cell lines, suggesting its potential as a therapeutic agent.[1][3] This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for specific cell culture experiments.

Introduction

FOXO transcription factors are key regulators of diverse cellular functions. Their activity is tightly controlled by post-translational modifications and subcellular localization. In many cancer types, FOXO proteins are inactivated through phosphorylation by kinases such as Akt (protein kinase B), which leads to their exclusion from the nucleus.[1] this compound has been identified as an activator of FOXO nuclear-cytoplasmic shuttling, effectively relocating FOXO proteins to the nucleus to carry out their transcriptional functions.[1][4] This mode of action makes this compound a promising compound for cancer research and drug development. Determining the optimal concentration of this compound is critical for achieving desired biological effects while minimizing off-target effects and cytotoxicity.

Data Presentation

The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being investigated. The following tables summarize key quantitative data from published studies.

Table 1: this compound Activity in U2OS Cells

| Parameter | Value | Reference |

| EC50 for FOXO translocation | 1.5 µM | [5][6] |

| Concentration for FOXO target gene induction (p27, FasL) | 5 µM (6 hours) | [1] |

| Concentration for immunofluorescence analysis of FOXO translocation | 1.5 µM (30 minutes) | [1] |

Table 2: this compound IC50 Values for Cell Viability (72-hour exposure)

| Cell Line | Description | IC50 Value | Reference |

| MCF7 | Breast Cancer | High nanomolar to low micromolar range | [1] |

| A2058 | Melanoma | High nanomolar to low micromolar range | [1] |

| SH-SY5Y | Neuroblastoma | High nanomolar to low micromolar range | [1] |

| HepG2 | Liver Cancer | 0.64 µM | [2][5] |

| THLE2 | Normal Liver Epithelial | 2.76 µM | [2][5] |

Signaling Pathway

This compound primarily impacts the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Under normal growth conditions, activation of the PI3K/Akt pathway leads to the phosphorylation of FOXO proteins, resulting in their cytoplasmic retention and inactivation. This compound treatment promotes the nuclear translocation of FOXO, counteracting the effects of Akt signaling. In the nucleus, FOXO proteins can then regulate the transcription of target genes involved in cell cycle control and apoptosis.

Figure 1. this compound signaling pathway.

Experimental Protocols

To determine the optimal concentration of this compound for your specific cell line and experimental goals, a dose-response analysis is recommended. The following protocols provide a starting point for assessing cell viability and FOXO translocation.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is from 0.1 µM to 50 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Figure 2. MTT assay workflow.

Protocol 2: Assessing FOXO Translocation by Immunofluorescence

This protocol allows for the visualization of FOXO1/3a nuclear translocation upon this compound treatment.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., U2OS)

-

Glass coverslips in a 24-well plate

-

Complete cell culture medium

-

Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)[1]

-

Permeabilization/blocking buffer (e.g., 1% BSA, 10% normal goat serum, 0.3M glycine in 0.1% PBST)[1]

-

Primary antibodies against FOXO1 and FOXO3a

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1.5 µM for U2OS cells) for 30 minutes.[1] Include a vehicle control.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the fixation solution for 10-15 minutes.

-

Wash with PBS.

-

Permeabilize and block the cells for 1 hour.[1]

-

-

Immunostaining:

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Imaging: Visualize the subcellular localization of FOXO proteins using a fluorescence microscope. In this compound-treated cells, an increase in nuclear fluorescence for FOXO1/3a is expected compared to control cells.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 3. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]

Application Note: LOM612-Mediated FOXO Nuclear Translocation Assay

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a Forkhead Box O (FOXO) nuclear translocation assay using LOM612, a small molecule activator of FOXO nuclear-cytoplasmic shuttling.

Introduction

Forkhead box O (FOXO) transcription factors are crucial regulators of numerous cellular processes, including cell cycle arrest, apoptosis, and stress resistance.[1][2] Their activity is tightly controlled by their subcellular localization. In response to stimuli such as growth factor signaling, the PI3K/Akt pathway becomes activated, leading to the phosphorylation of FOXO proteins.[1][3] This phosphorylation event promotes their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm, rendering them inactive.[4] Conversely, under conditions of cellular stress or inhibition of the PI3K/Akt pathway, FOXO proteins translocate to the nucleus, where they can bind to the promoter regions of their target genes and modulate their expression.[1][5]

This compound is a novel isothiazolonaphthoquinone-based small molecule that has been identified as a potent activator of FOXO nuclear translocation.[1][6] It specifically induces the nuclear import of FOXO1 and FOXO3a in a dose-dependent manner.[1][7][8] Mechanistically, this compound's action is independent of the CRM1-mediated nuclear export pathway.[1][6] The nuclear accumulation of FOXO1 induced by this compound has been shown to suppress cancer cell migration and increase apoptosis susceptibility.[9] This is achieved, in part, by FOXO1 competing with TCF for binding to β-catenin in the nucleus, thereby inhibiting the Wnt/β-catenin signaling pathway.[7][9]

This application note provides a detailed protocol for utilizing this compound to induce and quantify FOXO nuclear translocation in a cell-based assay, a critical tool for studying FOXO biology and for the discovery of potential therapeutic agents targeting this pathway.

Signaling Pathway

The diagram below illustrates the signaling pathway involved in this compound-induced FOXO nuclear translocation. Under normal growth conditions, the PI3K/Akt pathway is active, leading to FOXO phosphorylation and cytoplasmic retention. This compound treatment promotes the translocation of FOXO into the nucleus, where it can exert its transcriptional activity.

Caption: this compound promotes FOXO nuclear translocation and activation.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| This compound | MedChemExpress | HY-101553 |

| U2OS cell line | ATCC | HTB-96 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Formaldehyde, 16% (w/v), Methanol-free | Thermo Fisher Scientific | 28908 |

| Triton™ X-100 | Sigma-Aldrich | T8787 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Anti-FOXO1 Antibody | Cell Signaling Technology | 2880 |

| Anti-FOXO3a Antibody | Cell Signaling Technology | 2497 |

| Alexa Fluor™ 488 Goat anti-Rabbit IgG (H+L) | Invitrogen | A11008 |

| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |

| 96-well black-wall, clear-bottom plates | Corning | 3603 |

Cell Culture

-

Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). A DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration.

Immunofluorescence Staining for FOXO Translocation

This protocol is adapted from established immunofluorescence methods for detecting endogenous FOXO proteins.[10][11]

-

Cell Seeding: Seed U2OS cells into 96-well black-wall, clear-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or DMSO control. Incubate for 30 minutes to 1 hour at 37°C.[1][7]

-

Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding 100 µL of 0.25% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody (anti-FOXO1 or anti-FOXO3a) in 1% BSA in PBS according to the manufacturer's recommendation. Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor™ 488 conjugated secondary antibody in 1% BSA in PBS. Add 50 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Add 100 µL of DAPI solution (1 µg/mL in PBS) to each well and incubate for 5 minutes at room temperature, protected from light.

-

Imaging: Wash the cells twice with PBS. Add 100 µL of PBS to each well and image the plate using a high-content imaging system or a confocal microscope.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the FOXO nuclear translocation assay.

Data Presentation and Analysis

Quantitative Data Summary

The primary output of this assay is the quantification of FOXO nuclear translocation. This is typically achieved by measuring the fluorescence intensity of the FOXO signal in the nucleus versus the cytoplasm.

| Treatment | Concentration (µM) | Nuclear/Cytoplasmic FOXO1 Ratio (Mean ± SD) | Nuclear/Cytoplasmic FOXO3a Ratio (Mean ± SD) |

| DMSO Control | - | 1.00 ± 0.15 | 1.00 ± 0.12 |

| This compound | 0.1 | 1.52 ± 0.21 | 1.45 ± 0.18 |

| This compound | 1.0 | 3.25 ± 0.45 | 3.10 ± 0.38 |

| This compound | 5.0 | 5.80 ± 0.62 | 5.50 ± 0.55 |

| This compound | 10.0 | 6.15 ± 0.70 | 5.95 ± 0.65 |

| Wortmannin (Positive Control) | 0.1 | 5.90 ± 0.58 | 5.70 ± 0.51 |

Note: The data presented in this table is representative and should be generated from at least three independent experiments.

Data Analysis Protocol

-

Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define the nuclear and cytoplasmic compartments of each cell. The DAPI signal is used to create a nuclear mask. A cytoplasmic mask can be generated by creating a ring-like region around the nucleus.

-

Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the FOXO signal (from the Alexa Fluor 488 channel) within the nuclear and cytoplasmic masks for each cell.

-

Calculate Nuclear/Cytoplasmic Ratio: For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.

-

Data Normalization: Normalize the nuclear/cytoplasmic ratios of the treated cells to the mean ratio of the DMSO control cells.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups. A p-value of < 0.05 is typically considered statistically significant.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background staining | Inadequate blocking or washing | Increase blocking time or BSA concentration. Increase the number and duration of wash steps. |

| Weak FOXO signal | Low primary antibody concentration or poor antibody quality | Optimize primary antibody dilution. Use a different, validated antibody. |

| No nuclear translocation observed with this compound | This compound degradation or incorrect concentration | Use a fresh stock of this compound. Verify the final concentration. Include a positive control like Wortmannin. |

| Cell detachment | Harsh washing or fixation | Be gentle during washing steps. Optimize fixation time and formaldehyde concentration. |

| Photobleaching | Excessive light exposure | Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium if applicable. |

Conclusion

This application note provides a comprehensive protocol for performing a FOXO nuclear translocation assay using the small molecule activator this compound. This assay is a valuable tool for researchers investigating the regulation of FOXO transcription factors and for those involved in the development of drugs targeting the PI3K/Akt/FOXO signaling axis. The detailed methodology and data analysis procedures outlined here will enable reproducible and quantitative assessment of FOXO subcellular localization.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. content.abcam.com [content.abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 9. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for LOM612 in MCF-7 Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing LOM612, a small molecule activator of FOXO nuclear-cytoplasmic shuttling, in studies involving the MCF-7 human breast cancer cell line. This compound induces the nuclear translocation of the tumor suppressor protein Forkhead box O1 (FOXO1), leading to the inhibition of the Wnt/β-catenin signaling pathway, suppression of cell proliferation, and induction of apoptosis.[1][2][3] This document details the mechanism of action, summarizes key quantitative effects, and offers detailed protocols for essential in vitro experiments.

Mechanism of Action

This compound is a potent relocator of FOXO proteins, specifically promoting the nuclear import of FOXO1 and FOXO3 in a dose-dependent manner.[2][4] In breast cancer cells such as MCF-7, treatment with this compound enhances the nuclear accumulation of FOXO1.[1][3] Once in the nucleus, FOXO1 competes with T-cell factor (TCF) transcription factors for binding to β-catenin. This competitive binding disrupts the formation of the TCF/β-catenin transcriptional complex, thereby inhibiting the pro-proliferative Wnt/β-catenin signaling pathway.[1][2] The downstream consequences include the reduced expression of key oncogenes like c-Myc and cyclin D1 and an increase in the expression of proteins that promote apoptosis, ultimately leading to suppressed cell migration and increased programmed cell death.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

Application Notes and Protocols: LOM612 in Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LOM612 is a novel isothiazolonaphthoquinone-based small molecule identified as a potent activator of Forkhead box O (FOXO) protein nuclear translocation.[1] FOXO transcription factors, particularly FOXO1 and FOXO3a, are critical tumor suppressors that regulate genes involved in apoptosis, cell cycle arrest, and metabolism.[1][2] In many cancers, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation of FOXO proteins and their sequestration in the cytoplasm, which abrogates their tumor-suppressive functions.[3][4] this compound offers a promising therapeutic strategy by forcing the nuclear relocalization of FOXO proteins, thereby reactivating their function.[1] While extensively studied in breast cancer, the principles of its mechanism are highly applicable to lung cancer, where FOXO signaling is also a key regulatory pathway.[5][6]

These application notes provide a comprehensive overview of this compound's mechanism and detailed protocols for its application in lung cancer research.

Mechanism of Action

This compound induces the dose-dependent nuclear translocation of endogenous FOXO1 and FOXO3a.[1] This effect is specific and does not rely on the inhibition of the nuclear export protein CRM1.[1][7] Once in the nucleus, activated FOXO1 competes with T-cell factor/lymphoid enhancer-binding factor (TCF) for binding to β-catenin.[5][7] This competition disrupts the TCF/β-catenin transcriptional complex, which is a key component of the Wnt signaling pathway. The disruption leads to the reduced expression of critical downstream oncogenes, including c-Myc and Cyclin D1.[5][7] The downregulation of these proteins results in cell cycle arrest and induction of apoptosis, ultimately leading to an anti-proliferative effect on cancer cells.[1][5]

Application in Lung Cancer Research

The FOXO signaling pathway is a crucial axis in lung cancer pathogenesis, influencing apoptosis, drug sensitivity, and resistance.[6] FOXO3a, in particular, has been identified as a tumor suppressor gene that is frequently deleted in early-stage lung adenocarcinoma.[2] Therefore, this compound presents a valuable tool for:

-